Montelukast sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTNWCBEAVHLQA-XNHCCDLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152185-58-4 | |
| Record name | Montelukast sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152185584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONTELUKAST SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND36Y6B5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Api Synthesis and Purification:
Process Control: The manufacturing process for Montelukast (B128269) is designed to minimize the formation of impurities. Understanding the critical process parameters allows for the implementation of controls to reduce the generation of byproducts.
Purification Techniques: Crystallization is a highly effective method for purifying the API and removing impurities, including the sulfoxide (B87167). Specifically, processes involving the crystallization of Montelukast amine salts have been shown to be effective in purging the sulfoxide impurity.
Formulation Development:
Excipient Selection: The choice of excipients can significantly impact the stability of Montelukast (B128269). Some excipients may contain reactive peroxides or other components that can accelerate oxidation.
Use of Antioxidants/Chelating Agents: Incorporating antioxidants or chelating agents into the formulation is a key strategy. For instance, the addition of Ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent, has been shown to decrease the rate of degradation and the final concentration of the sulfoxide (B87167) impurity in chewable tablets.
Protective Coatings: Applying a coating to tablets can act as a physical barrier against atmospheric oxygen, thereby significantly reducing the formation of the sulfoxide impurity.
Packaging and Storage:
Protective Packaging: Since Montelukast (B128269) is susceptible to both oxidation and photodegradation, appropriate packaging is crucial. Using packaging materials that provide a barrier to both oxygen and light, such as high-barrier blisters, is a common control measure.
Controlled Storage Conditions: Storing the drug substance and the finished product under controlled conditions of temperature and humidity, as specified by stability studies, is essential to minimize degradation over the product's shelf life.
By implementing these multifaceted control strategies, pharmaceutical manufacturers can ensure that the levels of Montelukast sulfoxide (B87167) impurity are consistently maintained below the limits specified by pharmacopeias and regulatory authorities, thereby guaranteeing the quality and safety of the final drug product.
Metabolic Biotransformation of Montelukast to Montelukast Sulfoxide
In Vitro Metabolic Studies Using Hepatic Microsomal Systems
In vitro studies utilizing human liver microsomes are instrumental in elucidating the enzymatic pathways responsible for drug metabolism. These systems contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, allowing for detailed investigation into the formation of metabolites like montelukast (B128269) sulfoxide (B87167).
The formation of montelukast sulfoxide (M2) from montelukast is predominantly catalyzed by the Cytochrome P450 enzyme system. mdpi.comnih.gov Through experiments using human liver microsomes and recombinant human CYP isoforms, specific enzymes have been identified.
Research consistently indicates that CYP3A4 is the principal enzyme responsible for the sulfoxidation of montelukast. mdpi.comnih.govnih.govnih.govresearchgate.netnih.govtandfonline.com Studies with expressed P450s have confirmed that CYP3A4 is the main catalyst for this reaction. nih.govpsu.edu In addition to CYP3A4, CYP3A5 has also been shown to play a role in the formation of this compound. mdpi.com
| Enzyme Family | Specific Isoform | Primary Role in Montelukast Metabolism | Reference |
| Cytochrome P450 | CYP3A4 | Main catalyst of montelukast sulfoxidation. nih.govnih.govnih.govresearchgate.net | nih.govnih.govnih.govresearchgate.net |
| Cytochrome P450 | CYP3A5 | Contributes to montelukast sulfoxidation. mdpi.com | mdpi.com |
| Cytochrome P450 | CYP2C8 | Principal enzyme for 36-hydroxylation (M6 formation); potent inhibition by this compound. nih.govpsu.eduresearchgate.net | nih.govpsu.eduresearchgate.net |
| Cytochrome P450 | CYP2C9 | Involved in 36-hydroxylation (M6 formation) and methyl-hydroxylation. nih.govnih.gov | nih.govnih.gov |
| Cytochrome P450 | CYP2C19 | Participates in the formation of 25-hydroxy montelukast (M3). mdpi.com | mdpi.com |
The potential contribution of flavin-containing monooxygenases (FMOs) to the sulfoxidation of montelukast has been investigated. FMOs are another class of enzymes capable of oxidizing heteroatoms like sulfur. nih.gov However, studies involving heat inactivation of FMOs in human liver microsomes have shown that these enzymes have little to no role in the metabolism of montelukast. mdpi.comnih.gov The oxidative metabolism of montelukast, including the formation of diastereomeric sulfoxides, is considered to be catalyzed exclusively by the P450 system. nih.gov
The interaction of montelukast and its metabolites with CYP enzymes extends to inhibition. This compound (M2) has been shown to be an inhibitor of certain CYP isoforms. Specifically, M2 inhibits the formation of the M6 metabolite in a concentration-dependent manner in both human liver microsomes and with recombinant CYP2C8. psu.edu However, it appears to have no significant effect on the metabolism of montelukast by CYP2C9. psu.edu
Furthermore, montelukast and its sulfoxide and sulfone metabolites have been identified as inhibitors of CYP2C8 and CYP2C9. nih.govnih.gov this compound also demonstrates inhibitory activity against CYP3A4. nih.gov
| Compound | Inhibited Enzyme | IC50 Value (µM) | Reference |
| Montelukast | CYP2C8 | 0.08 | nih.govnih.gov |
| CYP2C9 | 1.34 | nih.gov | |
| This compound | CYP2C8 | 0.05 | nih.govnih.gov |
| CYP2C9 | 3.61 | nih.gov | |
| CYP3A4 | 9.33 | nih.gov | |
| Montelukast sulfone | CYP2C8 | 0.02 | nih.govnih.gov |
| CYP2C9 | 2.15 | nih.gov |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Animal Model Studies of this compound Metabolism
Animal models are crucial for understanding the in vivo relevance of in vitro metabolic findings, including the fate, distribution, and excretion of a drug and its metabolites.
The metabolism of montelukast has been studied in various animal species, including rats, mice, and monkeys, revealing both similarities and differences compared to humans. fda.gov In rats, the oral bioavailability of montelukast is relatively low, which is attributed to a combination of incomplete absorption and significant first-pass metabolism in the liver. fda.gov Studies in ascaris-sensitized squirrel monkeys have also been important in demonstrating the in vivo activity of montelukast. fda.gov More recent research using a mouse model has helped to further characterize the in vivo metabolism of montelukast and identify new metabolites. researchgate.net
Following administration, montelukast and its metabolites are primarily eliminated through the biliary system and excreted in the feces. mdpi.comdrugbank.com This is a consistent finding across different species. In rats, studies have shown that after oral administration, the highest concentrations of the drug are found in the small intestine and liver. tandfonline.com Studies in bile duct-cannulated rats suggest that the enterohepatic circulation of montelukast itself is negligible. fda.gov The metabolites, including this compound, are found in the bile, indicating this is the major route of excretion for the metabolized drug. mdpi.com
Advanced Analytical Methodologies for Montelukast Sulfoxide
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating Montelukast (B128269) sulfoxide (B87167) from the active pharmaceutical ingredient (API), other impurities, and metabolites. Various techniques have been developed to ensure specificity, sensitivity, and accuracy in its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the determination of Montelukast and its related substances, including Montelukast sulfoxide. semanticscholar.org The development of a stability-indicating HPLC method is crucial to separate the sulfoxide impurity from Montelukast and its other degradation products. nih.govsemanticscholar.org
Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. C18 (octadecylsilane) columns are frequently used for this separation. nih.govjpsbr.orgijpsonline.com The mobile phase often consists of a gradient mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govijpcbs.comnih.gov Validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.orgsemanticscholar.orgijpsonline.com For Montelukast and its impurities, linearity is often established over a wide concentration range with correlation coefficients (r²) greater than 0.99. nih.govjpsbr.org The accuracy is typically confirmed by recovery studies, with results generally falling within 94–108%. semanticscholar.org
Table 1: Examples of HPLC Method Parameters for Montelukast and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | C18 | Agilent Eclipse XDB C18 | Waters Atlantis dC18 |
| Mobile Phase | Acetonitrile: 1 mM Sodium Acetate (pH 6.3) (90:10 v/v) ijpsonline.com | Triethylamine & Acetonitrile (gradient) (pH 6.6) semanticscholar.org | Aqueous 0.1% Orthophosphoric Acid & Water:Acetonitrile (5:95 v/v) (gradient) semanticscholar.org |
| Flow Rate | 1.5 mL/min ijpsonline.com | 1.0 mL/min semanticscholar.org | 1.5 mL/min semanticscholar.org |
| Detection (UV) | 285 nm ijpsonline.com | 220 nm semanticscholar.org | Not Specified |
| LOD | 1.31 µg/mL ijpsonline.com | 0.007 µg/g (for impurities) semanticscholar.org | 0.033-0.150 µg/mL (for impurities) semanticscholar.org |
| LOQ | 3.97 µg/mL ijpsonline.com | 0.025 µg/g (for impurities) semanticscholar.org | 0.033-0.150 µg/mL (for impurities) semanticscholar.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC with UV detection is effective for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification of impurities. globalresearchonline.netshimadzu.com LC-MS provides molecular weight information, which is crucial for confirming the identity of known impurities like this compound and for characterizing unknown degradation products. nih.govglobalresearchonline.net
In the analysis of Montelukast, LC-MS has been used to identify newly formed degradation products during stress testing. nih.gov The technique is particularly valuable because it can provide molecular weight data without the need for time-consuming isolation of each impurity. globalresearchonline.net For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 602.18. google.comlgcstandards.com This allows for its specific detection even when co-eluting with other compounds or when present at trace levels. shimadzu.com
Table 2: Impurities of Montelukast Identified by LC-MS
| Impurity | Molecular Formula | Approximate m/z ([M+H]⁺) |
|---|---|---|
| Montelukast | C35H36ClNO3S | 586.2 |
| This compound | C35H36ClNO4S | 602.2 |
Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution Mass Spectrometry, Multistage Tandem Mass Spectrometry)
For unequivocal structural confirmation of this compound, advanced spectroscopic techniques are employed. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. This is a critical step in distinguishing between compounds with the same nominal mass but different chemical formulas.
Multistage Tandem Mass Spectrometry (MS/MS or MSⁿ) provides detailed structural information through controlled fragmentation of the parent ion. By inducing fragmentation within the mass spectrometer (e.g., through in-source collision-induced dissociation, CID), a unique fragmentation pattern is generated. shimadzu.com This "fingerprint" can be used to elucidate the structure of the molecule and confirm the location of the sulfoxide group. This method is essential for distinguishing this compound from other potential oxidative products or isomeric impurities, contributing to a comprehensive impurity profile. shimadzu.com These mass spectrometry techniques are often coupled with liquid chromatography (LC-MS/MS) to analyze complex mixtures. nih.govnih.gov
Protocol Optimization for Metabolite Identification in Research Systems
Since this compound is a metabolite of Montelukast, optimized protocols are required to study its formation in various biological systems. nih.govnih.govnih.gov These protocols are designed to identify metabolites produced by in vitro systems, ranging from purified enzymes and subcellular fractions (like liver microsomes) to primary cell cultures (such as hepatocytes). nih.govnih.gov
An optimized protocol generally involves the following steps:
Incubation: Montelukast is incubated with a metabolically competent system (e.g., human liver microsomes) in the presence of necessary cofactors (like NADPH for cytochrome P450 enzymes). nih.gov
Sample Preparation: The reaction is quenched, and proteins are precipitated, often using a cold organic solvent like acetonitrile. nih.gov The sample is then centrifuged to separate the precipitated proteins from the supernatant containing the drug and its metabolites.
Analysis: The supernatant is analyzed using a highly sensitive analytical method, typically LC-MS/MS or LC-HRMS. nih.govnih.govnih.gov This allows for the detection and identification of formed metabolites, including this compound, by comparing their retention times and mass spectra to that of a reference standard. nih.gov
This approach can be adapted to study xenobiotic metabolism broadly and has been successfully optimized for identifying the metabolites of Montelukast. nih.govnih.gov
Regulatory and Quality Control Perspectives on Montelukast Sulfoxide Impurity
Pharmacopeial Standards and Specifications
Major international pharmacopeias have established standards and specifications for impurities in Montelukast (B128269) sodium to ensure its quality and purity. Montelukast sulfoxide (B87167) is specifically identified and listed as a known impurity in these compendia.
It is designated under different names in various pharmacopeias, which are used interchangeably in quality control laboratories:
European Pharmacopoeia (EP): Montelukast EP Impurity C.
United States Pharmacopeia (USP): Montelukast USP Related Compound A.
| Pharmacopeia | Official Designation | CAS Number |
|---|---|---|
| European Pharmacopoeia (EP) | Montelukast Impurity C | 909849-96-3 |
| United States Pharmacopeia (USP) | Montelukast Related Compound A | 909849-96-3 |
Method Validation for Impurity Profiling in Active Pharmaceutical Ingredients and Drug Products
To accurately quantify this compound and other related substances, robust and reliable analytical methods are required. The development and validation of these methods are performed in accordance with guidelines from the International Conference on Harmonisation (ICH), specifically ICH Q2(R2). The most common analytical technique for this purpose is stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability and the impurity profile. The validation of such a method involves a comprehensive evaluation of several key performance parameters to ensure it is fit for its intended purpose.
Key Validation Parameters:
Specificity: This is the ability of the method to unequivocally measure the analyte in the presence of other components, including other impurities, degradation products, and matrix components. Specificity is typically demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation (e.g., with H₂O₂), heat, and light to generate potential degradation products.
Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte over a specified range. Linearity is established by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve.
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is usually determined through recovery studies, where a known amount of the impurity standard is added to a sample and the percentage recovery is calculated.
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment. Results are typically expressed as the Relative Standard Deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
Robustness: This parameter demonstrates the reliability of the method with respect to small, deliberate variations in analytical parameters, such as the pH of the mobile phase, flow rate, or column temperature.
| Parameter | Typical Acceptance Criteria (as per ICH) | Example Finding from Literature |
|---|---|---|
| Specificity | No interference from degradants at the retention time of Montelukast and its impurities. | Method found to be specific in the presence of degradation products from acid, base, oxidative, thermal, and photolytic stress. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | r² > 0.997 for Montelukast and its known impurities. |
| Accuracy (% Recovery) | Typically 80-120% for impurities. | Recoveries ranged from 85.5% to 107.0% for known impurities. |
| Precision (% RSD) | ≤ 2% for drug assay; may be higher for impurities. | %RSD values were less than 2% for precision studies. |
| LOD / LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOD and LOQ were found to be 0.04 μg/ml and 0.11 μg/ml, respectively. |
Control Strategies for Limiting Sulfoxide Impurity Levels in Drug Substances and Formulations
Controlling the levels of this compound is essential throughout the lifecycle of the product, from the synthesis of the active pharmaceutical ingredient (API) to the manufacturing and storage of the final drug product. The formation of the sulfoxide is primarily due to the oxidation of the sulfide (B99878) moiety in the Montelukast molecule. Therefore, control strategies focus on preventing this oxidative degradation.
Computational and Theoretical Chemistry Studies
Molecular Modeling of Oxidation Mechanisms
The primary pathway to the formation of montelukast (B128269) sulfoxide (B87167) is through the oxidation of the sulfide (B99878) moiety in the parent montelukast molecule. While detailed quantum mechanical modeling of this specific reaction is not extensively documented in publicly available literature, the mechanism has been postulated based on the results of forced degradation studies and an understanding of sulfide oxidation chemistry. nih.gov
Montelukast is known to be susceptible to oxidation, and this degradation can be induced by various oxidative media, including hydrogen peroxide, Fenton's reagent (Fe²⁺ + H₂O₂), and exposure to oxygen and light. nih.govresearchgate.net The formation of montelukast sulfoxide in these conditions is a primary degradation pathway. nih.gov The generally accepted mechanism for sulfide oxidation by peroxides involves the nucleophilic sulfur atom attacking an electrophilic oxygen atom. nih.gov
In comprehensive degradation studies, two diastereoisomers of the sulfoxide were identified among a total of nine oxidative degradation products (DPs). researchgate.netumed.pl These have been designated as cis-Sulfoxide (MTK 1) and trans-Sulfoxide (MTK 2). umed.pl The mechanism for the formation of each of these degradation products, including the sulfoxide isomers, has been postulated based on the characterization of the DPs using high-resolution mass spectrometry (HRMS) and multi-stage tandem mass spectrometry (MSn) data. nih.gov
In Silico Prediction of Degradation Pathways
Computational tools are widely used to predict the degradation pathways of pharmaceutical compounds and the toxicological properties of any resulting impurities. This approach allows for early identification of potentially harmful degradants and helps establish a comprehensive impurity profile.
Further focused in silico studies have been conducted to assess the genotoxicity of this compound specifically, as it can be present in commercial drug products. nih.gov These computational assessments are crucial for qualifying impurities and are often required by regulatory agencies. nih.govtktsweden.com In one such study, two complementary quantitative structure-activity relationship ((Q)SAR) programs, Leadscope and ToxTree, were used to predict the mutagenicity of the sulfoxide impurity. nih.gov Both programs predicted that this compound is non-mutagenic. nih.gov These in silico findings were corroborated by in vitro tests (Ames MPF Penta I assay), which also found the compound to be non-mutagenic. nih.gov Based on these combined computational and experimental results, it was concluded that this compound can be classified as a non-mutagenic, ordinary impurity. nih.gov
The table below summarizes the computational tools and their findings regarding this compound.
| Computational Tool/Software | Prediction Target | Predicted Outcome for this compound | Reference |
|---|---|---|---|
| ADMET Predictor™ | ADMET Properties (including toxicity) | Non-mutagenic; Potential for cardiac and reproductive toxicity similar to parent drug. | researchgate.net |
| Leadscope | Mutagenicity (Genotoxicity) | Predicted as non-mutagenic. | nih.gov |
| ToxTree | Mutagenicity (Genotoxicity) | Predicted as non-mutagenic. | nih.gov |
Q & A
Q. What analytical methodologies are recommended for identifying and quantifying Montelukast sulfoxide in biological matrices?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its high specificity and sensitivity. For example, reversed-phase chromatography coupled with tandem mass spectrometry (RP-LC-MS/MS) can resolve this compound from its parent compound and other metabolites .
- Validation parameters must include selectivity, linearity (e.g., 1–500 ng/mL), precision (CV <15%), and recovery rates (>80%) using isotopically labeled internal standards (e.g., deuterated analogs) .
- Sample preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile is recommended to minimize matrix effects in plasma or liver microsomes .
Q. What are the primary metabolic pathways of this compound in vitro, and how do they inform experimental design?
Answer:
- CYP-mediated oxidation : this compound is metabolized primarily via CYP2C19 (58.90%) and CYP2D6 (36.78%), with minor contributions from CYP2C9 (4.32%) (Table 4) .
- Experimental design :
- Use human liver microsomes (HLM) and recombinant CYP enzymes (rhCYP) to assess isoform-specific contributions .
- Incubate with NADPH-regenerating systems and measure metabolite formation over time (e.g., 0–60 min) .
- Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s neuropsychiatric effects in pediatric populations?
Answer:
- Retrospective vs. prospective studies : Retrospective nested-case control studies (e.g., Glockler-Lauf 2019) may overestimate associations due to confounding factors like comorbidities or polypharmacy. Prospective cohort studies with active monitoring of neuropsychiatric symptoms (e.g., agitation, insomnia) are needed .
- Mechanistic studies : Investigate sulfoxide metabolite penetration into the CNS using in vitro blood-brain barrier models (e.g., MDCK-MDR1 cells) .
- Population stratification : Stratify patients by CYP2C19 metabolizer status (poor vs. extensive) to assess metabolite accumulation risks .
Q. What experimental strategies are critical for evaluating CYP inhibition by this compound and its metabolites?
Answer:
- In vitro inhibition assays :
- Use fluorogenic probes (e.g., dibenzylfluorescein for CYP2C8) or LC-MS-based substrate depletion assays .
- Test both parent drug and metabolites (e.g., sulfone metabolite) at clinically relevant concentrations (e.g., 0.1–10 µM) .
- Key findings :
- This compound inhibits CYP2C8 (IC₅₀ = 1.2 µM) and CYP2C9 (IC₅₀ = 4.5 µM), while its sulfone metabolite shows stronger CYP2C8 inhibition (IC₅₀ = 0.8 µM) .
- Incorporate metabolite-to-parent AUC ratios (e.g., sulfoxide/parent = 0.02 in plasma) to contextualize clinical relevance .
Q. How should researchers design studies to assess the accumulation potential of this compound in chronic dosing regimens?
Answer:
- Pharmacokinetic modeling :
- Use a two-compartment model with first-order absorption and nonlinear clearance to simulate metabolite accumulation .
- Incorporate CYP2C19 autoinhibition parameters observed in vitro (e.g., 40% reduction in intrinsic clearance at 10 µM) .
- Tissue distribution studies :
- Measure sulfoxide concentrations in liver and lung tissues (major sites of CYP2C19 activity) using LC-MS/MS .
- Compare with plasma levels to estimate tissue-to-plasma ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
